molecular formula C22H22N4O2S B400752 8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 301195-28-8

8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B400752
CAS RN: 301195-28-8
M. Wt: 406.5g/mol
InChI Key: YAHWVXWNSZHGCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione, also known as ETP-46464, is a small molecule inhibitor that has shown potential in cancer treatment. It is a purine analog that inhibits the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in pyrimidine biosynthesis.

Mechanism of Action

The mechanism of action of 8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione involves the inhibition of DHODH, which is a flavin-dependent enzyme that catalyzes the oxidation of dihydroorotate to orotate in the de novo pyrimidine biosynthesis pathway. 8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione binds to the flavin adenine dinucleotide (FAD) cofactor of DHODH and inhibits its activity, leading to a decrease in pyrimidine synthesis and ultimately cell death.
Biochemical and Physiological Effects:
8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione has been shown to have potent antiproliferative effects in cancer cells. In addition, it has been shown to induce apoptosis, inhibit angiogenesis, and affect the tumor microenvironment. 8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione has also been shown to have immunomodulatory effects, which may enhance its anticancer activity.

Advantages and Limitations for Lab Experiments

8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and used in vitro and in vivo studies. It has shown promising results in preclinical studies against various types of cancer. However, 8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione also has some limitations. Its mechanism of action is not fully understood, and its efficacy and safety in humans are still being evaluated.

Future Directions

There are several future directions for research on 8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione. One direction is to further elucidate its mechanism of action and identify potential biomarkers for predicting response to treatment. Another direction is to evaluate its efficacy and safety in clinical trials, both as a single agent and in combination with other anticancer therapies. Additionally, research on the immunomodulatory effects of 8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione may lead to the development of new immunotherapy approaches for cancer treatment.

Synthesis Methods

8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione can be synthesized using a multistep process that involves the reaction of various reagents. The synthesis process involves the reaction of 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester with phenylacetonitrile followed by the reaction with sodium ethoxide. The final product is obtained after further purification steps.

Scientific Research Applications

8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential in cancer treatment. DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA replication and cell proliferation. Inhibition of DHODH by 8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione leads to a decrease in pyrimidine synthesis and ultimately cell death. 8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione has shown promising results in preclinical studies against various types of cancer, including leukemia, lymphoma, and solid tumors.

properties

IUPAC Name

1,7-dibenzyl-8-ethylsulfanyl-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-3-29-21-23-19-18(25(21)14-16-10-6-4-7-11-16)20(27)26(22(28)24(19)2)15-17-12-8-5-9-13-17/h4-13H,3,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHWVXWNSZHGCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.